molecular formula C9H20ClNO B2444262 3-(tert-Butoxy)piperidine hydrochloride CAS No. 2225136-03-6

3-(tert-Butoxy)piperidine hydrochloride

Cat. No.: B2444262
CAS No.: 2225136-03-6
M. Wt: 193.72
InChI Key: ZZCPQUPKEXMJCQ-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)piperidine hydrochloride (CAS 2225136-03-6) is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.71 g/mol . As a piperidine derivative featuring a tert-butoxy substituent, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structural features make it a useful intermediate in the exploration of novel bioactive molecules. Piperidine derivatives are of significant interest in pharmaceutical research for their potential role as histamine H3 receptor (H3R) ligands . The H3 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, influencing the release of neurotransmitters such as dopamine, acetylcholine, and serotonin . Compounds that modulate this receptor are investigated for their potential therapeutic applications in neurological disorders, including Alzheimer's disease, Parkinson's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD) . The structural motif of a substituted piperidine is common in many pharmacologically active compounds, and the tert-butoxy group can be pivotal for modulating the molecule's affinity, selectivity, and metabolic properties. Researchers utilize this compound strictly as a synthetic intermediate to develop and study novel ligands, contributing to the understanding of neurochemical pathways and the development of potential treatments for CNS conditions . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCPQUPKEXMJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Utilization of 3 Tert Butoxy Piperidine Hydrochloride and Its Derivatives As Chemical Building Blocks

Precursors in the Synthesis of Complex Heterocyclic Systems

The piperidine (B6355638) framework inherent in 3-(tert-butoxy)piperidine (B13247753) and its N-protected analogues can be used as a foundational element for the construction of more elaborate heterocyclic systems. The synthesis often involves leveraging the existing ring structure and its functional groups to build new, fused, or linked heterocyclic rings.

One common strategy involves the transformation of N-protected piperidine acids into β-keto esters, which are versatile intermediates for synthesizing other heterocycles. nih.gov For example, N-Boc-piperidine-4-carboxylic acid can be converted into a β-keto ester, which then serves as a precursor for pyrazole (B372694) synthesis. nih.gov This process typically involves a reaction with a hydrazine (B178648) derivative, leading to cyclocondensation and the formation of a pyrazole ring attached to the piperidine scaffold. nih.gov This methodology allows for the creation of novel piperidinyl-1H-pyrazole-4-carboxylates. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Piperidine Precursors This table is for illustrative purposes and syntheses may start from derivatives of the title compound.

Starting Piperidine Derivative Reagents/Conditions Resulting Heterocycle Reference

Scaffolds for the Construction of Advanced Organic Molecules

The inherent three-dimensional structure of the piperidine ring makes it an ideal scaffold for the construction of advanced organic molecules. acs.org By using the piperidine core as a central framework, chemists can systematically add functional groups and build out molecular complexity in a controlled manner.

A primary application of piperidine scaffolds is in the creation of polyfunctionalized molecules, where multiple chemical groups are precisely arranged in three-dimensional space. researchgate.netrsc.org The synthesis of these complex structures often begins with a simple piperidine derivative, which is then subjected to a series of reactions to introduce new functionalities.

For instance, a "bottom-up" branching synthetic approach can be employed, starting with cyclization precursors that contain several reaction handles within their core structure. whiterose.ac.uk These handles can then be selectively reacted to build a library of shape-diverse molecular scaffolds. This strategy allows for the efficient preparation of compounds that possess the ideal properties for biological screening. whiterose.ac.uk The piperidine ring acts as a rigid core, ensuring that the appended functional groups adopt well-defined spatial orientations. General strategies for synthesizing such derivatives may involve steps like chloroacetylation, intramolecular cyclization, and subsequent functionalization through reductive amination or alkylation, allowing for the introduction of a wide variety of substituents. researchgate.net

The concept of modular synthesis, where complex molecules are assembled from interchangeable building blocks, is powerfully enabled by piperidine-based scaffolds. news-medical.netnih.gov This approach allows for the rapid generation of diverse libraries of compounds for applications such as fragment-based drug discovery. nih.gov

In a modular platform, a central piperidine core, which can be functionalized with reactive groups (or "exit vectors"), is combined with various coupling partners. nih.gov For example, a bifunctional piperidine building block containing a boronate group can undergo Suzuki-Miyaura cross-coupling reactions with a wide range of partners. nih.gov The nitrogen atom of the piperidine ring provides another site for functionalization, such as N-arylation or N-alkylation, further expanding the diversity of the resulting molecules. nih.gov This modularity simplifies the synthesis of complex, three-dimensional molecules that would otherwise require lengthy, linear synthetic routes. news-medical.net Recent advancements have combined biocatalytic oxidation with nickel electrocatalysis to functionalize piperidines in a two-step, modular process, significantly improving efficiency. news-medical.net This strategy facilitates access to tetracyclic bis-piperidine alkaloids and their analogues, which are characterized by a central bis-piperidine core flanked by macrocyclic chains. mdpi.com

Table 2: Modular Approaches Utilizing Piperidine Scaffolds

Modular Strategy Key Reactions Application Reference
Bifunctional 3-D Building Blocks Suzuki-Miyaura cross-coupling, N-functionalization (e.g., Buchwald-Hartwig) Fragment-Based Drug Discovery (FBDD) nih.gov
Biocatalytic C-H Oxidation & Radical Cross-Coupling Biocatalysis, Nickel Electrocatalysis Streamlined synthesis of high-value piperidines news-medical.net
Palladium-Catalyzed Cyclization Coupling of propargyl units with diamine components Synthesis of substituted piperazines and related N-heterocycles acs.org

Derivatization for Advanced Chemical Probes and Ligands

Derivatization is the process of chemically modifying a compound to produce a new substance with different properties. greyhoundchrom.com 3-(tert-Butoxy)piperidine hydrochloride and its analogues are excellent substrates for derivatization to create specialized molecules like chemical probes and high-affinity ligands.

Chemical probes are molecules used to study biological systems. The synthesis of diverse chemical probes can be achieved through high-throughput approaches using piperidine scaffolds. whiterose.ac.uk For example, rhodium-catalyzed carbenoid chemistry can be used in a reaction array to generate a library of probes from piperidine-based precursors. whiterose.ac.uk The piperidine core provides the structural foundation, while the derivatization introduces the specific functionalities needed for the probe's activity. whiterose.ac.uk

In the context of ligands, which are molecules that bind to specific biological targets, the piperidine ring often serves as a central linker or scaffold. Its conformationally restricted structure helps to position key binding groups in the optimal orientation for interaction with a receptor or enzyme. Polypeptoids containing carboxylic acid groups, for instance, are useful building blocks for constructing peptidomimetic assemblies, and piperidine-like structures can be conceptualized within these advanced materials. researchgate.net The synthesis of multinucleating ligands, such as those based on 2,2′ : 6′,2″-terpyridine, demonstrates how heterocyclic building blocks can be assembled into complex coordination oligomers and polymers, a principle that extends to the use of piperidine derivatives in creating ligands for various chemical and biological targets. rsc.org

Reactivity and Functional Group Transformations of 3 Tert Butoxy Piperidine Hydrochloride

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen in Derivatives

The nitrogen atom within the piperidine ring of 3-(tert-butoxy)piperidine (B13247753) derivatives retains its nucleophilic character, enabling a variety of substitution reactions. This reactivity is fundamental to the construction of more complex molecules.

A common transformation is N-alkylation, where the piperidine nitrogen attacks an alkyl halide. For instance, the reaction with an alkyl bromide or iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) leads to the corresponding N-alkylated piperidine. researchgate.net The choice of base and solvent is crucial to modulate the reactivity and prevent the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkyl halide. researchgate.net

Similarly, N-arylation can be achieved through palladium-catalyzed cross-coupling reactions. cmu.edu This method allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl halide. The choice of palladium catalyst and ligand is critical for the success of these reactions, with different systems being optimal for different electronic properties of the substrates. cmu.edu

The nucleophilicity of the piperidine nitrogen is also exploited in reductive amination procedures. Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides a direct route to N-substituted piperidines. This method is particularly useful for introducing a wide range of functional groups onto the nitrogen atom.

Reaction TypeReagents and ConditionsProduct
N-AlkylationAlkyl halide, K₂CO₃, DMFN-Alkyl-3-(tert-butoxy)piperidine
N-ArylationAryl halide, Pd catalyst, ligand, baseN-Aryl-3-(tert-butoxy)piperidine
Reductive AminationAldehyde or ketone, NaBH(OAc)₃N-Substituted-3-(tert-butoxy)piperidine

Transformations at the tert-Butoxy (B1229062) Moiety and Substituents on the Piperidine Ring

The tert-butoxy group at the 3-position of the piperidine ring is generally stable but can be cleaved under acidic conditions to yield the corresponding 3-hydroxypiperidine (B146073) derivative. This transformation is often a necessary step in synthetic sequences where the hydroxyl group is required for further functionalization.

Substituents on the piperidine ring can be introduced or modified through various reactions. For example, if a carbonyl group is present on the ring, as in N-Boc-4-oxopiperidine, the adjacent positions can be functionalized. Alkylation at the C5 position of tert-butyl 2,4-dioxopiperidine-1-carboxylate has been achieved regioselectively. researchgate.net The use of a lithium counter-ion was found to be important for the success of this γ-alkylation. researchgate.net

Furthermore, existing substituents can be transformed. For instance, a primary alcohol on a piperidine derivative can be oxidized to an aldehyde using reagents like Dess-Martin periodinane. nih.gov This aldehyde can then undergo further reactions, such as reductive amination, to introduce new side chains. nih.gov Similarly, a primary alcohol can be converted to a mesylate, which then serves as a leaving group for nucleophilic substitution reactions, allowing for the introduction of various amines. nih.gov

Catalyzed Functionalizations: Palladium-Catalyzed and Organocatalytic Approaches

Catalytic methods have significantly expanded the scope of functionalizing the piperidine ring in derivatives of 3-(tert-butoxy)piperidine. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming carbon-carbon and carbon-heteroatom bonds.

For instance, the arylation of the piperidine ring at positions other than nitrogen has been demonstrated. Cobalt-catalyzed cross-coupling of 3-iodo-N-Boc-piperidine with aryl Grignard reagents provides a route to 3-arylpiperidines. nih.gov Similarly, palladium-catalyzed arylation of endocyclic 1-azaallyl anions, derived from 2-aryl-1-piperideines, has been used to synthesize cis-2,3-diarylpiperidines. nih.gov

Organocatalysis also offers valuable strategies for the functionalization of piperidine derivatives. While specific examples directly involving 3-(tert-butoxy)piperidine are less common, the principles of organocatalysis can be applied to related systems. For example, enantioselective modifications can be achieved using chiral organocatalysts, which is a significant advantage in the synthesis of pharmaceutical compounds.

Catalytic MethodReactionCatalyst/ReagentsProduct
Palladium-Catalyzedα-Arylation of β-amino estersPd(PPh₃)₄, K₃PO₄Tetrahydroisoquinoline ring mdpi.com
Cobalt-CatalyzedCross-couplingCoCl₂, TMCD, Aryl Grignard3-Arylpiperidine nih.gov
Palladium-CatalyzedArylation of 1-azaallyl anionsPd₂(dba)₃, XPhos, NaOtBucis-2,3-Diarylpiperidine nih.gov

Intramolecular Reactions and Ring Expansions Involving Piperidine Derivatives

Intramolecular reactions of substituted piperidine derivatives provide a powerful tool for the construction of bicyclic and more complex heterocyclic systems. These reactions often proceed with high stereoselectivity due to the conformational constraints of the piperidine ring.

One example is the intramolecular palladium-catalyzed α-arylation of β-amino esters. mdpi.com This reaction, where an aryl halide moiety is tethered to the piperidine nitrogen, can lead to the formation of a tetrahydroisoquinoline ring system. mdpi.com The cyclization is typically promoted by a palladium catalyst and a base. mdpi.com

Ring expansion reactions offer a pathway to larger heterocyclic rings from piperidine precursors. Although specific examples starting directly from 3-(tert-butoxy)piperidine are not prevalent in the provided search results, the general principle involves the rearrangement of a piperidine derivative to form a larger ring, such as an azepane. These transformations can be initiated by various reagents and conditions, often involving the formation of a reactive intermediate that undergoes a skeletal rearrangement. The synthesis of 3-(N-Boc amino) piperidine derivatives has been achieved through the ring expansion of chiral aziridines. niscpr.res.in

Spectroscopic Elucidation of Chemical Transformations and Stereochemistry

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-(tert-Butoxy)piperidine (B13247753) hydrochloride. researchgate.net A suite of 1D and 2D NMR experiments provides a comprehensive picture of the molecular framework.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental structural information. researchgate.net

In the ¹H NMR spectrum, the protons of the tert-butyl group are expected to appear as a sharp singlet at a characteristic upfield chemical shift. The protons on the piperidine (B6355638) ring would present more complex multiplets due to spin-spin coupling, with their chemical shifts indicating their position relative to the nitrogen atom and the tert-butoxy (B1229062) group.

In the ¹³C NMR spectrum, distinct signals are expected for the quaternary and methyl carbons of the tert-butyl group, as well as for each of the five unique carbon atoms in the piperidine ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

¹⁵N NMR: While less common, ¹⁵N NMR can be employed to directly probe the nitrogen atom. For 3-(tert-Butoxy)piperidine hydrochloride, the nitrogen exists as an ammonium (B1175870) cation. The ¹⁵N chemical shift would be sensitive to protonation state and solvent effects, providing valuable data on the heterocyclic core.

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are essential for definitive assignments by correlating the signals of directly bonded nuclei. nih.govexlibrisgroup.comnih.gov

An ¹H-¹³C HSQC spectrum correlates the proton signals with the carbon signals, allowing for the unambiguous assignment of which protons are attached to which carbon atoms in the piperidine ring. nih.govresearchgate.net This is particularly useful for resolving the overlapping multiplets in the ¹H spectrum.

NucleusTechniqueExpected Structural Information
¹H1D NMRPresence of tert-butyl group (singlet), signals for piperidine ring protons (multiplets), integration reveals proton count.
¹³C1D NMRDistinct signals for each unique carbon, confirming the carbon skeleton of the tert-butyl and piperidine moieties.
¹⁵N1D NMRDirect observation of the nitrogen atom, confirming its chemical environment within the protonated piperidine ring.
¹H-¹³C2D HSQCCorrelation of protons to their directly attached carbons, providing definitive assignment of the piperidine ring's CH and CH₂ groups. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Reaction Product Confirmation and Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence.

When analyzing 3-(tert-Butoxy)piperidine, HRMS can distinguish its exact mass from other compounds with the same nominal mass. The base molecule, 3-(tert-Butoxy)piperidine, has a monoisotopic mass of 157.14667 Da. In a mass spectrometer, the compound is typically ionized, for example by protonation to form the [M+H]⁺ ion. HRMS can measure the mass-to-charge ratio (m/z) of this ion to several decimal places. This experimental value can then be compared to the calculated exact mass for the proposed formula (C₉H₂₀NO⁺). A match within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

This technique is invaluable for monitoring chemical transformations. For instance, if the tert-butyl group is cleaved, HRMS would detect the corresponding mass loss, confirming the formation of 3-hydroxypiperidine (B146073).

Adduct IonCalculated m/zInformation Provided
[M+H]⁺158.15395Confirms the mass of the protonated parent molecule. uni.lu
[M+Na]⁺180.13589Confirms the mass of the sodium-adducted parent molecule. uni.lu
[M+K]⁺196.10983Confirms the mass of the potassium-adducted parent molecule. uni.lu

Data based on predicted values for the free base, 3-(tert-Butoxy)piperidine. uni.lu

Crystallographic Studies for Absolute Configuration and Conformation (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.govunits.it This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For this compound, an X-ray crystal structure would provide several key insights:

Conformation: It would unambiguously determine the conformation of the six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would show whether the tert-butoxy group occupies an axial or equatorial position on the chair.

Stereochemistry: If an enantiomerically pure sample, such as (R)- or (S)-3-(tert-Butoxy)piperidine hydrochloride, is crystallized, X-ray diffraction can determine its absolute configuration. nih.gov This is often achieved through the analysis of anomalous dispersion effects, providing an unequivocal assignment of the stereocenter.

Intermolecular Interactions: The crystal structure would reveal the packing of the molecules in the crystal lattice, including the location of the chloride counter-ion and any hydrogen bonding interactions involving the ammonium proton (N-H) and the chloride ion.

These detailed structural insights are crucial for understanding the molecule's physical properties and how it interacts with other molecules.

Computational and Theoretical Investigations of 3 Tert Butoxy Piperidine Hydrochloride and Analogs

Molecular Modeling and Conformational Analysis of Piperidine (B6355638) Architectures

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional shape and conformational flexibility. Molecular modeling allows for the detailed exploration of these structural characteristics.

The piperidine ring, much like cyclohexane, predominantly adopts a low-energy chair conformation. wikipedia.org However, the presence of the nitrogen heteroatom introduces additional complexity. Two distinct chair conformations are possible: one where the N-H bond is in an axial position and another where it is equatorial. For the parent piperidine molecule, the equatorial conformation is generally more stable. wikipedia.org The introduction of substituents on the ring, such as the tert-butoxy (B1229062) group at the 3-position, significantly influences the conformational equilibrium. The energetic balance between axial and equatorial placement of the substituent is dictated by a combination of steric and electronic effects.

Computational investigations on substituted piperidines reveal that several factors govern their preferred conformation:

Steric Hindrance: Bulky substituents typically favor an equatorial position to minimize unfavorable 1,3-diaxial interactions with other axial hydrogens on the ring.

Electronic Effects: Hyperconjugation and charge-dipole interactions can play a crucial role. Studies on fluorinated piperidines, for instance, have shown that delocalization forces and solvation effects can override steric considerations, sometimes favoring an axial conformation for the fluorine atom. researchgate.net

N-Substitution: The nature of the substituent on the piperidine nitrogen profoundly affects the ring's conformation. For example, N-acylpiperidines can experience pseudoallylic strain that favors an axial orientation for a substituent at the 2-position. nih.gov In some cases, such as with certain N-nitroso derivatives, high-energy boat or twist-boat conformations can become significantly populated. nih.govias.ac.in

Molecular modeling of 3α-substituted piperidine-based analogs of cocaine has demonstrated that flexible substituents can adopt conformations that avoid unfavorable interactions within a transporter's binding site. johnshopkins.edu This highlights the importance of conformational analysis in designing ligands that can adapt to the specific topology of a biological target.

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Studies in Design of Piperidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), extend this by considering the 3D properties of molecules, providing a powerful tool for understanding ligand-receptor interactions and guiding the design of more potent analogs. nih.govacs.org

CoMFA works by aligning a set of molecules and calculating their steric and electrostatic fields at various points on a 3D grid. Statistical methods are then used to build a model that relates variations in these fields to changes in biological activity. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

A notable 3D-QSAR CoMFA study was conducted on a series of 42 piperidine-based cocaine analogs to explore their binding at the dopamine (B1211576) transporter (DAT). acs.orgnih.gov This study generated two highly predictive models that revealed the crucial role of both steric and electrostatic interactions for the 3α-substituents. acs.orgnih.gov The contour maps provided a visual guide for designing novel DAT inhibitors. nih.gov

Table 1: Statistical Results of CoMFA Models for Piperidine-Based Cocaine Analogs acs.orgnih.gov
ParameterModel 1Model 2Description
q² (Cross-validated)0.8280.849Indicates the internal predictive ability of the model.
r² (Non-cross-validated)0.9970.993Measures the correlation between predicted and actual activity for the training set.
Steric Field Contribution0.6210.493Fractional contribution of steric effects to the model.
Electrostatic Field Contribution0.3790.507Fractional contribution of electrostatic effects to the model.

Similarly, 3D-QSAR studies have been applied to piperidine carboxamide derivatives as inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. researchgate.net The resulting CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) models demonstrated good statistical significance and predictive power, highlighting the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net

Table 2: Statistical Results of a 3D-QSAR Study on Piperidine Carboxamide ALK Inhibitors researchgate.net
Modelq² (r²_cross)r²_ncvr²_predDescription
CoMFA0.7150.9930.744Model based on steric and electrostatic fields.
CoMSIA0.6200.9860.570Model including steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields.

These examples demonstrate that QSAR and CoMFA are valuable predictive tools in the rational design of novel piperidine scaffolds for various therapeutic targets. researchgate.netresearchgate.net

Mechanistic Insights from Computational Chemistry for Piperidine Transformations

Beyond structure and activity, computational chemistry provides profound insights into the mechanisms of chemical reactions involving piperidines. Density Functional Theory (DFT) is a particularly powerful quantum mechanical method used to analyze reaction pathways, calculate the energies of intermediates and transition states, and explain observed reactivity and selectivity. researchgate.net

One area where computation has provided clarity is in the synthesis of the piperidine ring itself. A mechanistic study of the copper-catalyzed intramolecular C–H amination to form piperidines utilized both experiments and DFT calculations. acs.org The investigations supported a catalytic cycle involving Cu(I)/Cu(II) species and showed that using N-fluoride amide substrates leads to more favorable reaction pathways compared to N-chloro amides. acs.org

Computational modeling has also been instrumental in understanding the selectivity of reactions that functionalize a pre-existing piperidine ring. For instance, a method for the selective α-functionalization of N-alkyl piperidines was developed, proceeding through the formation of an endo-cyclic iminium ion. acs.org DFT calculations were performed to understand the high endo-selectivity observed. Analysis of the transition states revealed that the pathway leading to the endo-cyclic iminium ion was energetically lower than the one leading to the exo-cyclic alternative, providing a theoretical basis for the experimental results. acs.org

Furthermore, computational studies have been used to explore the reaction mechanisms of piperidine with other molecules to design potential therapeutics. In one study, DFT was used to meticulously analyze the reaction pathway between piperidine and 2-ethoxy-3,5-dinitropyridine. researchgate.net By calculating key thermodynamic parameters like Gibbs free energy and activation energy, the study aimed to understand the formation of products that could potentially act as inhibitors of the SARS-CoV-2 main protease. researchgate.net This integrated approach showcases how understanding reaction mechanisms at a molecular level can directly inform drug discovery efforts. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis methodologies for 3-(tert-Butoxy)piperidine hydrochloride?

  • Methodology :

Piperidine Intermediate Formation : Hydrogenation of substituted pyridines (e.g., 3,5-dimethylpyridine) using catalysts like Pd/C under H₂ gas .

tert-Butoxy Group Introduction : React the piperidine intermediate with tert-butyl reagents (e.g., tert-butyl chloroformate) in anhydrous conditions.

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to minimize impurities.

Q. How should this compound be stored to maintain stability?

  • Storage Protocol :

  • Store at 2–8°C in a dry, inert environment to prevent hydrolysis of the tert-butoxy group .
  • Use airtight containers with desiccants to avoid moisture absorption.
  • Avoid exposure to strong acids/bases or oxidizing agents to prevent decomposition .
    • Stability Assessment : Conduct accelerated stability studies using TGA (thermogravimetric analysis) to evaluate thermal degradation thresholds .

Q. What analytical techniques are suitable for purity assessment?

  • Recommended Methods :

  • Chromatography : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities .
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity; FT-IR for functional group validation .
  • Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography to confirm hydrochloride stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

  • Strategies :

  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify optimal combinations .
  • Catalyst Screening : Evaluate Pd/C vs. Raney Ni for hydrogenation efficiency; higher Pd/C concentrations (5–10 wt%) may reduce reaction time .
  • Solvent Optimization : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions during tert-butoxy group introduction .

Q. How to resolve contradictions between experimental reactivity data and computational predictions?

  • Approach :

Theoretical Validation : Re-run DFT (Density Functional Theory) calculations using advanced basis sets (e.g., B3LYP/6-311+G(d,p)) to refine activation energy estimates .

Experimental Cross-Check : Perform kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate variables affecting reactivity .

Literature Benchmarking : Compare results with PubChem or NIST data to identify outliers or methodological discrepancies .

Q. What computational methods predict the compound’s stability under environmental stress?

  • Protocol :

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis) in aqueous environments using software like GROMACS .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate tert-butoxy group substituents with hydrolytic stability trends .
  • Accelerated Aging Tests : Expose samples to elevated temperatures (40–60°C) and monitor degradation via LC-MS .

Data Contradiction and Validation

Q. How to address discrepancies in reported toxicity or safety data?

  • Resolution Steps :

SDS Cross-Referencing : Compare safety data sheets (SDS) from multiple vendors (e.g., Aaron Chemicals vs. PubChem) to identify consensus recommendations .

In Vitro Testing : Conduct acute toxicity assays (e.g., brine shrimp lethality) to validate irritancy or cytotoxicity claims .

Regulatory Alignment : Follow OSHA/GHS guidelines for hazard classification if conflicting data arise .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound?

  • Guiding Principles :

  • PICO/FINER Criteria : Define research questions using Feasible, Novel, and Ethical parameters (e.g., "Does solvent polarity affect tert-butoxy group stability?") .
  • Theoretical Anchoring : Link experiments to reaction mechanisms (e.g., SN2 vs. radical pathways) to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.